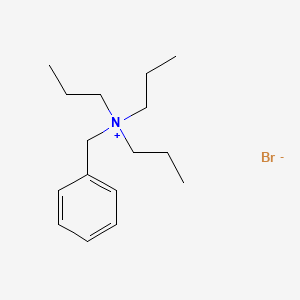
N-Benzyl-N,N-dipropylpropan-1-aminium bromide
Übersicht
Beschreibung
. It is widely used in various applications due to its antimicrobial properties and ability to act as a surfactant.
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The compound can be synthesized through the quaternization of N-benzyl-N,N-dipropylamine with an alkyl halide, such as 1-bromopropane, in an organic solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the synthesis involves the reaction of benzyl chloride with dipropylamine in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction.
Types of Reactions:
Oxidation: N-Benzyl-N,N-dipropylpropan-1-aminium bromide can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions are not common for this compound due to its already stable quaternary ammonium structure.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Substitution: Nucleophiles such as iodide or thiocyanate ions, in polar aprotic solvents.
Major Products Formed:
N-oxide derivatives from oxidation reactions.
Substitution products with different nucleophiles replacing the bromide ion.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dipropylpropan-1-aminium bromide is used in various scientific research applications:
Chemistry: It serves as a phase transfer catalyst in organic synthesis.
Biology: It is used as a disinfectant and preservative in biological research.
Medicine: It is employed in antiseptic and disinfectant formulations due to its antimicrobial properties.
Industry: It is used in personal care products, such as soaps and shampoos, for its surfactant and antimicrobial properties.
Wirkmechanismus
The compound exerts its effects primarily through its ability to disrupt microbial cell membranes. It interacts with the phospholipid bilayer, leading to membrane permeabilization and cell lysis. The molecular targets include the cell membrane components, and the pathways involved are related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Benzalkonium chloride
Cetylpyridinium chloride
Didecyldimethylammonium chloride
These compounds share similar antimicrobial and surfactant properties but differ in their molecular structures and specific applications.
Eigenschaften
IUPAC Name |
benzyl(tripropyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N.BrH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPKGDDLQQVQSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516624 | |
| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-75-4 | |
| Record name | NSC62 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















